Raltegravir-d3 Potassium Salt is a deuterated derivative of the antiretroviral drug raltegravir, primarily utilized in scientific research to investigate the pharmacokinetics and pharmacodynamics of its parent compound. This compound serves as a potent inhibitor of the human immunodeficiency virus integrase enzyme, which plays a crucial role in the viral replication process. The unique labeling with deuterium allows for enhanced tracking and analysis in various biochemical studies, making it an invaluable tool in HIV research and related fields.
Raltegravir-d3 Potassium Salt is classified under several categories, including enzyme inhibitors, anti-HIV agents, and stable isotope-labeled analytical standards. It is produced as a potassium salt form, which enhances its solubility and bioavailability in biological systems. The compound is identified by its CAS number 1246816-98-7 and has a molecular formula of C_{20}H_{20}F_{N}_{6}O_{5}\cdot K with a molecular weight of 485.53 g/mol .
The synthesis of Raltegravir-d3 Potassium Salt involves multiple steps that begin with the preparation of the core structure of raltegravir. The key steps include:
Industrial production often employs optimized reaction conditions to maximize yield and purity. Techniques such as solid self-microemulsifying drug delivery systems may be utilized to improve dissolution properties, thereby facilitating better absorption in biological systems.
The molecular structure of Raltegravir-d3 Potassium Salt can be represented by the following details:
This structure highlights the presence of key functional groups that contribute to its biological activity as an integrase inhibitor .
Raltegravir-d3 Potassium Salt is involved in various chemical reactions that can modify its structure:
Common reagents employed in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend significantly on reaction conditions and the specific reagents used.
The mechanism of action for Raltegravir-d3 Potassium Salt centers around its inhibition of the HIV integrase enzyme. This enzyme is essential for integrating viral DNA into the host cell's genome, a critical step in HIV replication. By blocking this enzyme's activity, Raltegravir-d3 prevents viral DNA integration, thereby inhibiting replication and reducing viral load in infected individuals.
The biochemical pathways affected include:
Raltegravir-d3 Potassium Salt exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective utilization in laboratory settings .
Raltegravir-d3 Potassium Salt is extensively employed in various scientific applications:
Raltegravir-d3 potassium salt (CAS 1246816-98-7) is a deuterated isotopologue of the HIV integrase inhibitor raltegravir. Its molecular formula is C₂₀H₁₇D₃FKN₆O₅, with a molecular weight of 485.53 g/mol [3] [4] [5]. The compound features site-specific deuteration at the N-methyl group (–N–¹³CD₃), where three hydrogen atoms are replaced by deuterium. This isotopic modification alters the molecular mass by +3 Da compared to non-deuterated raltegravir potassium (C₂₀H₂₀FKN₆O₅; MW 482.52 g/mol) [1] [5].
The isotopic purity of Raltegravir-d3 potassium salt typically exceeds 98%, as confirmed by high-resolution mass spectrometry (HR-MS). The deuterium incorporation enhances metabolic stability without altering the primary pharmacophore, which consists of a 1,3,4-oxadiazole ring and a fluorobenzyl scaffold critical for integrase inhibition [5] [9].
Table 1: Isotopic Composition of Raltegravir-d3 Potassium Salt
Element | Non-Deuterated Form | Deuterated Form | Change |
---|---|---|---|
Carbon (C) | 20 atoms | 20 atoms | None |
Hydrogen (H) | 20 atoms | 17 atoms | –3 atoms |
Deuterium (D) | 0 atoms | 3 atoms | +3 atoms |
Potassium (K) | 1 atom | 1 atom | None |
Molecular Weight | 482.52 g/mol | 485.53 g/mol | +3.01 g/mol |
Mass Spectrometry Profiling:
NMR Spectroscopy:While specific NMR data for Raltegravir-d3 potassium salt are limited in public literature, deuterium incorporation is predicted to cause:
Table 2: Key Spectral Signatures of Raltegravir-d3 Potassium Salt
Technique | Key Signals | Interpretation |
---|---|---|
LC-MS (Negative Mode) | [M–K]⁻ at m/z 465.2 | Base peak for quantification |
MS/MS Fragments | m/z 390.1, 234.1 | Deuterium-dependent cleavage products |
HR-MS | 485.1305 ([M]⁻, Δ = 0 ppm) | Confirms elemental composition |
Deuteration confers three key advantages over non-deuterated raltegravir:
Table 3: Properties of Deuterated vs. Non-Deuterated Raltegravir
Property | Raltegravir-d3 Potassium Salt | Non-Deuterated Raltegravir | Significance |
---|---|---|---|
Molecular Formula | C₂₀H₁₇D₃FKN₆O₅ | C₂₀H₂₀FKN₆O₅ | Isotopic labeling |
Acid Stability (pH 1.0) | ~50% degradation after 24 hrs | >90% degradation after 24 hrs | Enhanced stability in stomach |
Primary Use | Internal standard for bioanalysis | Therapeutic agent | Research applications |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3